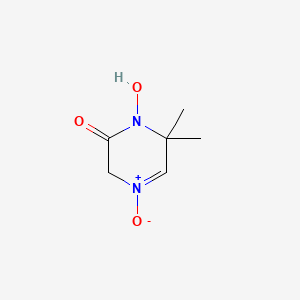

1-Hydroxy-6,6-dimethyl-4-oxo-3,6-dihydro-4lambda~5~-pyrazin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2(1H)-Pyrazinone,3,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) is a nitrogen-containing heterocyclic compound. It is part of the pyrazinone family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products. The compound’s structure includes a pyrazinone ring with specific substitutions that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrazinone,3,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the pyrazinone ring. The reaction conditions typically include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as trifluoroacetic acid or triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrazinone,3,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C6H10N2O3 and a molecular weight of 158.16 g/mol. Its structure includes a pyrazinone core, which is significant for its biological activity. The compound's unique features contribute to its diverse applications.

Medicinal Chemistry Applications

Antioxidant Activity

Research indicates that compounds similar to 1-Hydroxy-6,6-dimethyl-4-oxo-3,6-dihydro-4lambda~5~-pyrazin-2(1H)-one exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases, including neurodegenerative disorders such as Alzheimer's disease. For instance, studies have shown that related pyrazinones can scavenge reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage .

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in various studies. For example, its ability to reduce lipid peroxidation and inhibit inflammatory cytokine production suggests that it could be beneficial in treating conditions characterized by neuroinflammation . A case study demonstrated that similar compounds improved cognitive functions in animal models of Alzheimer's disease by reducing oxidative stress markers .

Agricultural Applications

Pesticidal Properties

In agricultural research, compounds with structural similarities to this compound have been evaluated for their pesticidal properties. Preliminary studies indicate that these compounds can effectively control pest populations while being less harmful to beneficial insects compared to conventional pesticides .

Plant Growth Promotion

Additionally, some derivatives of pyrazinones have been shown to enhance plant growth by improving nutrient uptake and increasing resistance to environmental stressors. Field trials revealed that crops treated with these compounds exhibited higher yields and better overall health compared to untreated controls .

Material Science Applications

Polymer Development

The unique chemical structure of this compound allows it to be utilized in the development of advanced materials. Its incorporation into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties. Research indicates that polymers modified with this compound demonstrate improved resistance to degradation under high-temperature conditions .

Data Tables

Mechanism of Action

The mechanism by which 2(1H)-Pyrazinone,3,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

- 2(1H)-Pyrazinone,5-chloro-6-(2,6-difluorophenyl)-1-(2-methylpropyl)-3-(1H-1,2,4-triazol-1-yl)

- 2(1H)-Pyrazinone,5-chloro-3-(diethylamino)-1-phenyl-

Uniqueness

Compared to similar compounds, 2(1H)-Pyrazinone,3,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) exhibits unique properties due to its specific substitutions.

Q & A

Q. Basic: What are the established synthetic routes for 1-Hydroxy-6,6-dimethyl-4-oxo-3,6-dihydro-4λ⁵-pyrazin-2(1H)-one, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step protocols using substituted aldehydes, acetophenones, or glyoxals as precursors. For example:

- Aldehyde-based routes : Reacting substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) with hydroxylamine under reflux in ethanol/acetic acid yields intermediates like 3-(substituted phenyl)pyrazin-2(1H)-ones .

- Acetophenone routes : Substituted acetophenones (e.g., 3-chloroacetophenone) undergo cyclocondensation with urea or thiourea in acidic conditions to form 5-substituted pyrazinones (Table III, ).

- Glyoxal routes : Substituted phenylglyoxals (e.g., 3-methoxyphenylglyoxal) react with ammonia derivatives to yield 6-substituted pyrazinones (Table IV, ).

Key variables affecting yield :

- Temperature : Prolonged reflux (e.g., 150°C for 16 hours) improves cyclization but risks decomposition.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol favors milder conditions .

- Catalysts : Acidic (HCl) or basic (NaOAc) catalysts modulate reaction rates and regioselectivity .

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR :

- ¹H NMR : Look for the pyrazinone NH proton (δ 10–12 ppm) and hydroxy group (broad singlet, δ 4–5 ppm). Methyl groups (6,6-dimethyl) appear as singlets at δ 1.2–1.5 ppm .

- ¹³C NMR : Carbonyl (C=O) signals at δ 160–170 ppm and pyrazinone ring carbons at δ 120–140 ppm confirm the core structure .

- IR : Strong absorption bands at 1650–1750 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (OH/NH stretching) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of CO or CH₃ groups) validate the molecular formula .

Validation : Cross-reference crystallographic data (e.g., SHELX-refined X-ray structures) to resolve ambiguities in spectral assignments .

Q. Basic: What are common functionalization strategies for the pyrazinone core to enhance solubility or reactivity?

Methodological Answer:

- Electrophilic substitution : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 3-position to enhance electrophilic aromatic substitution (Table V, ).

- N-Alkylation : React with alkyl halides (e.g., ethyl iodide) in DMF/K₂CO₃ to improve solubility via hydrophilic side chains .

- Hydroxyl group derivatization : Acetylation (Ac₂O/pyridine) or sulfonation increases polarity for biological assays .

Example : 6-(4-isopropoxyphenyl) derivatives (Table IV, ) show improved aqueous solubility due to the ether moiety.

Q. Advanced: How can researchers resolve contradictions between computational predictions and experimental data in structural analysis?

Methodological Answer:

- Crystallographic refinement : Use SHELX (SHELXL/SHELXS) to resolve ambiguities in bond lengths/angles. For example, discrepancies in keto-enol tautomerism can be clarified via high-resolution X-ray data .

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental structures to validate tautomeric forms or hydrogen-bonding networks .

- Orthogonal validation : Cross-check NMR chemical shifts with computed (GIAO) values to identify misassigned peaks .

Case Study : A 3-chlorophenyl derivative showed conflicting NOE correlations; SHELX refinement confirmed a twisted pyrazinone ring, aligning with DFT results .

Q. Advanced: What methodologies optimize the compound's bioactivity through targeted substitutions without compromising stability?

Methodological Answer:

- Structure-activity relationship (SAR) :

- Prodrug strategies : Mask the hydroxyl group as a phosphate ester to enhance bioavailability while retaining activity .

- Stability assays : Perform accelerated degradation studies (40°C/75% RH) to identify labile substituents. For example, 4-ethoxy groups hydrolyze faster than 4-chloro .

Example : mTOR inhibitors with 4,6-disubstitution (e.g., CC214-2) show balanced potency and stability via steric shielding of the pyrazinone core .

Q. Advanced: How should researchers address discrepancies in biological assay results across studies?

Methodological Answer:

- Assay replication : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Orthogonal assays : Confirm enzyme inhibition (IC₅₀) with cellular assays (e.g., Western blot for downstream targets) .

- Control experiments : Test for off-target effects using knockout cell lines or competitive binding studies .

Case Study : Contradictory IC₅₀ values for PDE5 inhibition were resolved by controlling Mg²⁺ ion concentrations, which modulate enzyme conformation .

Properties

CAS No. |

83520-31-4 |

|---|---|

Molecular Formula |

C6H10N2O3 |

Molecular Weight |

158.16 g/mol |

IUPAC Name |

4-hydroxy-5,5-dimethyl-1-oxido-2H-pyrazin-1-ium-3-one |

InChI |

InChI=1S/C6H10N2O3/c1-6(2)4-7(10)3-5(9)8(6)11/h4,11H,3H2,1-2H3 |

InChI Key |

IKWXYQGWICFHMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=[N+](CC(=O)N1O)[O-])C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.